Lp-PLA2-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

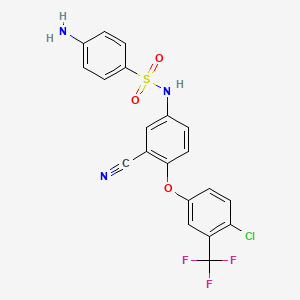

4-amino-N-[4-[4-chloro-3-(trifluoromethyl)phenoxy]-3-cyanophenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3O3S/c21-18-7-4-15(10-17(18)20(22,23)24)30-19-8-3-14(9-12(19)11-25)27-31(28,29)16-5-1-13(26)2-6-16/h1-10,27H,26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGQEKPNKSGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the mechanism of action of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors. The specific compound "Lp-PLA2-IN-3" did not yield targeted results in a comprehensive literature search. Therefore, this guide will focus on the well-characterized, representative Lp-PLA2 inhibitor, Darapladib , as a proxy to elucidate the core mechanisms of this class of inhibitors.

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of inflammation and is implicated in the pathogenesis of atherosclerosis. Inhibitors of Lp-PLA2, such as Darapladib, represent a targeted therapeutic strategy to mitigate vascular inflammation. This document provides a technical deep-dive into the mechanism of action of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and processes.

The Role of Lp-PLA2 in Pathophysiology

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase. Primarily produced by inflammatory cells like macrophages, T-cells, and mast cells, approximately 80% of circulating Lp-PLA2 is bound to low-density lipoprotein (LDL) particles. Within the arterial wall, oxidized LDL (oxLDL) serves as a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids at the sn-2 position, generating two key pro-inflammatory mediators:

-

Lysophosphatidylcholine (Lyso-PC)

-

Oxidized non-esterified fatty acids (oxNEFA)

These products contribute to the progression of atherosclerosis by promoting endothelial dysfunction, monocyte recruitment, and the formation of foam cells, ultimately leading to plaque instability and an increased risk of cardiovascular events.

Mechanism of Action of Lp-PLA2 Inhibitors

Lp-PLA2 inhibitors, exemplified by Darapladib, are designed to selectively and reversibly bind to the active site of the Lp-PLA2 enzyme. This direct inhibition prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of Lyso-PC and oxNEFA. By blocking this enzymatic activity, these inhibitors effectively suppress the downstream inflammatory cascade that contributes to the development and progression of atherosclerotic plaques.

dot

In-Depth Technical Guide: Lp-PLA2-IN-3 (CAS 2196245-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lp-PLA2-IN-3 is a potent and orally bioavailable inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support further research and drug development efforts targeting Lp-PLA2.

Introduction to Lp-PLA2 and Its Role in Disease

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1][2] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL) particles, with the remainder bound to high-density lipoprotein (HDL).[3][4]

The pro-inflammatory and pro-atherogenic roles of Lp-PLA2 stem from its enzymatic activity within the arterial wall.[1] Lp-PLA2 hydrolyzes oxidized phospholipids present on LDL particles, generating two key pro-inflammatory mediators: lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids (oxNEFAs).[4][5] These products contribute to the development and progression of atherosclerotic plaques by promoting endothelial dysfunction, monocyte recruitment, and foam cell formation.[1][2] Elevated levels of Lp-PLA2 have been identified as an independent risk factor for cardiovascular events, including myocardial infarction and stroke.[4]

This compound: A Potent Inhibitor

This compound, with CAS number 2196245-16-4, is a small molecule inhibitor of Lp-PLA2.

Physicochemical Properties

| Property | Value |

| CAS Number | 2196245-16-4 |

| Molecular Formula | C20H13ClF3N3O3S |

| Molecular Weight | 467.85 g/mol |

In Vitro Potency

This compound is a highly potent inhibitor of recombinant human Lp-PLA2 (rhLp-PLA2).

| Parameter | Value | Reference |

| IC50 (rhLp-PLA2) | 14 nM | [6][7] |

Pharmacokinetic Profile

Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated the oral bioavailability of this compound.

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Cmax | p.o. | 3 | 0.27 µg/mL | [8] |

| AUC0-24h | p.o. | 3 | 6.2 µg·h/mL | [8] |

| t1/2 | p.o. | 3 | 7.7 hours | [8] |

| F (%) | p.o. | 3 | 35.5% | [8] |

| CL | i.v. | 1 | 3.1 mL/min/kg | [8] |

| Vss | i.v. | 1 | 0.3 L/kg | [8] |

| t1/2 | i.v. | 1 | 4 hours | [8] |

For comparative context, the pharmacokinetic parameters of another well-studied Lp-PLA2 inhibitor, darapladib, have been evaluated in various species.

| Species | Route | Dose (mg/kg) | t1/2 (hours) | Reference |

| Healthy Chinese Subjects | p.o. (multiple doses) | 160 mg (total daily) | ~30 | [1] |

| Subjects with Renal Impairment | p.o. | 160 mg | Not specified | [9] |

| Healthy Male Subjects | i.v. & p.o. | Not specified | Not specified | [10] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of Lp-PLA2. This inhibition prevents the hydrolysis of oxidized phospholipids on LDL particles, thereby reducing the production of the pro-inflammatory mediators lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids.

LPC, a major product of Lp-PLA2 activity, plays a crucial role in the inflammatory cascade of atherosclerosis by activating various downstream signaling pathways. It interacts with G protein-coupled receptors (GPCRs), primarily G2A and GPR4, on the surface of endothelial cells and immune cells.[11][12][13]

-

Activation of G2A: LPC binding to G2A on macrophages and T-cells promotes their chemotaxis, leading to their infiltration into the arterial intima.[14][15][16] This contributes to the chronic inflammation characteristic of atherosclerotic lesions.

-

Activation of GPR4: In endothelial cells, LPC-mediated activation of GPR4 leads to endothelial barrier dysfunction, increased expression of adhesion molecules (e.g., VCAM-1, ICAM-1), and the production of pro-inflammatory cytokines.[13][17]

The signaling cascade downstream of G2A and GPR4 activation involves the activation of transcription factors such as NF-κB, which further amplifies the inflammatory response.[18]

Experimental Protocols

Recombinant Human Lp-PLA2 Inhibition Assay (IC50 Determination)

This protocol outlines a typical enzymatic assay to determine the in vitro potency of an Lp-PLA2 inhibitor.

Materials:

-

Recombinant human Lp-PLA2 (rhLp-PLA2)

-

2-thio-PAF (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 0.1 M Tris-HCl (pH 7.2) containing 1 mM EGTA

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Prepare a solution of rhLp-PLA2 in assay buffer.

-

Prepare a substrate solution containing 2-thio-PAF and DTNB in assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add a small volume of the test compound dilution or DMSO (for control).

-

Add the rhLp-PLA2 solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 405-414 nm every minute for a set period using a microplate reader. The absorbance change is proportional to the Lp-PLA2 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Normalize the data to the control (DMSO) wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

General Workflow for Screening and Characterization of Lp-PLA2 Inhibitors

The discovery and development of novel Lp-PLA2 inhibitors typically follow a structured workflow.

Synthesis Outline

The synthesis of this compound involves the coupling of key intermediates. While the exact patented synthesis may vary, a plausible route involves the preparation of 4-amino-2-(trifluoromethyl)benzonitrile and its subsequent reaction with a benzenesulfonyl chloride derivative.

A general method for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile involves a three-step process starting from m-trifluoromethyl fluorobenzene, proceeding through bromination, cyano replacement, and finally ammonolysis.[19] Another approach involves the reaction of 4-amino-2-trifluoromethylbenzaldehyde with ammonium bisulfate and acetic acid in toluene.[20]

Conclusion

This compound is a potent and orally bioavailable inhibitor of Lp-PLA2 with a promising preclinical profile. Its mechanism of action, directly targeting a key driver of vascular inflammation, makes it a valuable tool for studying the role of Lp-PLA2 in atherosclerosis and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader field of Lp-PLA2 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor Darapladib in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]

- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 6. This compound | Phospholipase Inhibitor | DC Chemicals [dcchemicals.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Loss of the lysophosphatidylcholine effector, G2A, ameliorates aortic atherosclerosis in low-density lipoprotein receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 20. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

Lp-PLA2-IN-3: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a significant therapeutic target in the realm of cardiovascular disease. This enzyme, found circulating in plasma predominantly bound to low-density lipoprotein (LDL), plays a critical role in the inflammatory processes that drive the development and progression of atherosclerosis. Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone atherosclerotic plaques.[1][2] Inhibition of Lp-PLA2 is therefore a promising strategy for mitigating vascular inflammation and reducing the risk of cardiovascular events. This technical guide focuses on Lp-PLA2-IN-3, a potent and orally bioavailable inhibitor of Lp-PLA2, providing a comprehensive overview of its characteristics and potential applications in cardiovascular research.

Core Compound Data: this compound

This compound, also identified as compound 37 in its discovery publication, is a novel sulfonamide-based inhibitor of recombinant human Lp-PLA2.[3] Its development was guided by structure-based drug design, leading to a significant improvement in potency from an initial fragment hit.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

| In Vitro Potency | |

| Target | Recombinant Human Lp-PLA2 (rhLp-PLA2) |

| IC50 | 14 nM |

| Source: Liu Q, et al. J Med Chem. 2017.[3] |

| In Vivo Pharmacokinetics in Male Sprague-Dawley Rats | |

| Route of Administration | Oral (p.o.) |

| Dose | 3 mg/kg |

| Cmax | 0.27 µg/mL |

| AUC0-24h | 3.4 µg·h/mL |

| t1/2 | 7.7 hours |

| Oral Bioavailability (F) | 35.5% |

| Route of Administration | Intravenous (i.v.) |

| Dose | 1 mg/kg |

| Clearance (CL) | 3.1 mL/min/kg |

| Volume of Distribution (Vss) | 0.3 L/kg |

| t1/2 | 4 hours |

| Source: MedChemExpress, referencing Liu Q, et al. J Med Chem. 2017. |

Signaling Pathway and Mechanism of Action

Lp-PLA2 exerts its pro-atherogenic effects through a well-defined signaling cascade. The following diagram illustrates this pathway and the inhibitory action of this compound.

Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are primarily found in the work by Liu et al. While the full text is not publicly available, this section outlines the likely methodologies based on the publication's abstract and common practices in the field.

In Vitro Lp-PLA2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Lp-PLA2 (rhLp-PLA2).

Materials:

-

Recombinant human Lp-PLA2 (rhLp-PLA2)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA and CaCl2)

-

Substrate: 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) or a synthetic chromogenic substrate

-

Detection reagent (if using a chromogenic substrate)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add a small volume of the diluted inhibitor to each well. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a blank (0% activity).

-

Add rhLp-PLA2 solution to each well (except the blank) and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the product formation using a plate reader (e.g., absorbance for a chromogenic product).

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro Lp-PLA2 inhibition assay.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in a rodent model.

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

-

Dosing:

-

Intravenous (i.v.) group: Administer this compound dissolved in a suitable vehicle at a specific dose (e.g., 1 mg/kg) via tail vein injection.

-

Oral (p.o.) group: Administer this compound suspended in a vehicle (e.g., 0.5% methylcellulose) at a specific dose (e.g., 3 mg/kg) by oral gavage.

-

-

Blood Sampling:

-

Collect blood samples from the jugular vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Process the blood to obtain plasma and store frozen until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters including Cmax, AUC, t1/2, clearance (CL), and volume of distribution (Vss).

-

Calculate oral bioavailability (F) using the formula: F (%) = (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

-

In Vivo Efficacy in Cardiovascular Models: A Research Outlook

As of the latest available information, there are no published in vivo efficacy studies specifically for this compound in animal models of cardiovascular disease. However, based on studies with other Lp-PLA2 inhibitors like darapladib, a proposed experimental workflow for evaluating the anti-atherosclerotic effects of this compound is presented below.[3]

Proposed Atherosclerosis Study in a Mouse Model

Animal Model:

-

Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are genetically predisposed to developing atherosclerosis.

Experimental Design:

-

Induction of Atherosclerosis: Feed the mice a high-fat, Western-type diet for a specified period to induce the development of atherosclerotic plaques.

-

Treatment Groups:

-

Vehicle control group (receiving the vehicle used to dissolve/suspend the inhibitor).

-

This compound treatment group (receiving a daily oral dose of the inhibitor).

-

-

Treatment Period: Administer the treatment for several weeks.

-

Outcome Measures:

-

Plasma Lp-PLA2 Activity: Measure at baseline and at the end of the study to confirm target engagement.

-

Lipid Profile: Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Atherosclerotic Plaque Analysis:

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and perform en face analysis of the plaque area after staining with Oil Red O.

-

Perform histological analysis of the aortic root to assess plaque size, composition (e.g., macrophage content, necrotic core area), and stability.

-

-

Inflammatory Markers: Measure plasma levels of inflammatory cytokines (e.g., IL-6, TNF-α) and analyze the expression of inflammatory genes in the aortic tissue.

-

Caption: Proposed experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of atherosclerosis.

Conclusion

This compound is a potent and orally bioavailable inhibitor of Lp-PLA2 that represents a valuable tool for cardiovascular research. Its high in vitro potency and favorable pharmacokinetic profile in rats make it a promising candidate for further investigation. While in vivo efficacy data in cardiovascular models are currently lacking, the established protocols and findings from studies with other Lp-PLA2 inhibitors provide a clear path forward for evaluating its therapeutic potential. Future research should focus on assessing the impact of this compound on atherosclerotic plaque development, vascular inflammation, and plaque stability in relevant animal models. Such studies will be crucial in determining its viability as a potential therapeutic agent for the treatment and prevention of cardiovascular diseases.

References

- 1. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 2. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

The Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition in Atherosclerosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key inflammatory enzyme implicated in the pathogenesis of atherosclerosis. By generating pro-inflammatory mediators within atherosclerotic plaques, it contributes to plaque progression and instability. Consequently, inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for the treatment of atherosclerotic cardiovascular disease. This technical guide provides an in-depth overview of the role of Lp-PLA2 inhibition in preclinical atherosclerosis models. While this guide focuses on the well-characterized inhibitor darapladib due to the extensive publicly available data, the principles and methodologies described are broadly applicable to the evaluation of other Lp-PLA2 inhibitors. A specific search for "Lp-PLA2-IN-3" did not yield publicly available data; therefore, darapladib will be used as the primary exemplar for the purpose of this guide. This document details the underlying signaling pathways, summarizes key quantitative data from animal studies, and provides comprehensive experimental protocols to aid researchers in this field.

The Pro-Atherogenic Role of Lp-PLA2

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells within the arterial intima.[1][2] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL) and other lipoproteins.[1][3]

The pro-atherogenic effects of Lp-PLA2 are mediated through its enzymatic activity on oxidized phospholipids present in modified LDL particles within the vessel wall.[1][4] This hydrolysis generates two key pro-inflammatory products: lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][5] These mediators contribute to multiple stages of atherogenesis by:

-

Promoting Endothelial Dysfunction: Lyso-PC can impair endothelial function, a critical initiating event in atherosclerosis.[3]

-

Recruiting Inflammatory Cells: Lyso-PC acts as a potent chemoattractant for monocytes, leading to their recruitment into the arterial intima.[5]

-

Inducing Inflammatory Cytokine Production: Both Lyso-PC and oxNEFA stimulate the production of inflammatory cytokines such as TNF-α and IL-6.[5]

-

Promoting Foam Cell Formation: The influx of monocytes and their subsequent differentiation into macrophages, which then uptake oxidized LDL, leads to the formation of foam cells, a hallmark of early atherosclerotic lesions.[5]

-

Contributing to Necrotic Core Formation: Lp-PLA2 is highly expressed in the necrotic cores of advanced plaques and is associated with plaque instability and rupture.[5][6]

The signaling cascade initiated by Lp-PLA2 activity creates a vicious cycle of inflammation and lipid accumulation within the arterial wall, thereby driving the progression of atherosclerosis.[3]

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.

Quantitative Data from Preclinical Atherosclerosis Models

The efficacy of Lp-PLA2 inhibition has been evaluated in various animal models of atherosclerosis. The following tables summarize key quantitative findings from studies using the Lp-PLA2 inhibitor darapladib.

Table 1: Effects of Darapladib in a Swine Model of Diabetes and Hypercholesterolemia

| Parameter | Control Group | Darapladib (10 mg/kg/day) | Percent Change | p-value | Reference |

| Plasma Lp-PLA2 Activity | 100% (baseline) | ~11% | -89% | <0.00001 | [1] |

| Coronary Artery Plaque Area | Data not specified | Reduced | - | - | [6] |

| Necrotic Core Area | Data not specified | Significantly smaller | - | - | [6] |

Table 2: Effects of Darapladib in ApoE-deficient Mice

| Parameter | Vehicle Group | Darapladib Group | Percent Change | p-value | Reference |

| Serum hs-CRP (ng/mL) | ~1.8 | ~1.2 | ~-33% | <0.05 | [4] |

| Serum IL-6 (pg/mL) | ~25 | ~15 | ~-40% | <0.05 | [4] |

| Aortic Plaque Area (%) | ~25% | ~15% | ~-40% | <0.05 | [4] |

Table 3: Effects of Darapladib in LDLR-deficient Mice

| Parameter | Control Group | Darapladib Group | Percent Change | p-value | Reference |

| Aortic Lesion Area (%) | ~12% | ~7% | ~-42% | <0.05 | [7] |

| Macrophage Infiltration (%) | ~30% | ~18% | ~-40% | <0.05 | [7] |

| Aortic VCAM-1 mRNA | ~2.5-fold increase | ~1.5-fold increase | ~-40% | <0.05 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of studies evaluating Lp-PLA2 inhibitors. The following sections provide representative protocols based on published literature.

Animal Models and Diets

-

ApoE-deficient (ApoE-/-) Mice:

-

Strain: C57BL/6J background.

-

Diet: High-fat diet (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks to induce atherosclerosis.

-

Rationale: These mice lack apolipoprotein E, leading to severe hypercholesterolemia and spontaneous development of atherosclerotic lesions that resemble human plaques.

-

-

LDLR-deficient (LDLR-/-) Mice:

-

Strain: C57BL/6J background.

-

Diet: Western-type diet (e.g., 21% fat, 0.2% cholesterol) for 8-12 weeks.

-

Rationale: The absence of the low-density lipoprotein receptor leads to elevated plasma LDL cholesterol and diet-inducible atherosclerosis.[7]

-

-

Diabetic/Hypercholesterolemic Swine:

Drug Administration

-

Route of Administration: Oral gavage is commonly used for darapladib and other small molecule inhibitors.

-

Vehicle: A suitable vehicle such as 0.5% methylcellulose is used for the control group.

-

Dosage and Frequency: Dosages can range from 1 to 10 mg/kg/day, administered once daily. Dose-ranging studies are recommended to determine the optimal dose for a novel inhibitor.

-

Duration of Treatment: Treatment duration typically corresponds to the period of diet-induced atherosclerosis, ranging from 8 to 24 weeks depending on the model.

Assessment of Atherosclerosis

-

Aortic Root and Aortic Arch Analysis:

-

Mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

The aorta is dissected, and the aortic root and arch are embedded in OCT compound for cryosectioning.

-

Serial sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.

-

Plaque area is quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total aortic surface area.

-

-

Immunohistochemistry:

-

Aortic sections are stained with antibodies against specific cell markers, such as Mac-2 or CD68 for macrophages, to assess the cellular composition of the plaques.

-

The stained area is quantified to determine the extent of inflammatory cell infiltration.

-

Biomarker Analysis

-

Plasma Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.

-

Lp-PLA2 Activity Assay: Plasma Lp-PLA2 activity can be measured using a colorimetric or radiometric assay with a specific substrate.

-

Inflammatory Markers: Serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are quantified using enzyme-linked immunosorbent assays (ELISA).

-

Gene Expression Analysis: Aortic tissue is harvested, and RNA is extracted. Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of inflammatory genes such as vascular cell adhesion molecule-1 (VCAM-1), monocyte chemoattractant protein-1 (MCP-1), and others.

Experimental Workflow for Evaluating an Lp-PLA2 Inhibitor

Caption: A typical experimental workflow.

Conclusion

The inhibition of Lp-PLA2 represents a targeted therapeutic approach to mitigate the inflammatory component of atherosclerosis. Preclinical studies in various animal models have consistently demonstrated that Lp-PLA2 inhibitors, such as darapladib, can effectively reduce plaque inflammation and slow the progression of atherosclerosis. This technical guide provides a comprehensive resource for researchers and drug development professionals working on Lp-PLA2 inhibitors. The detailed protocols and summarized data serve as a foundation for designing and interpreting future studies aimed at developing novel anti-atherosclerotic therapies. While clinical trials with darapladib did not meet their primary endpoints for reducing major adverse cardiovascular events, the preclinical data strongly support the continued investigation of Lp-PLA2 as a therapeutic target, potentially in specific patient populations or with next-generation inhibitors.[5][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

Investigating Lp-PLA2 in Hepatocellular Carcinoma: A Technical Overview

Disclaimer: Information regarding a specific inhibitor designated "Lp-PLA2-IN-3" in the context of hepatocellular carcinoma (HCC) is not presently available in the reviewed scientific literature. This guide, therefore, provides a broader technical overview of the role of Lipoprotein-associated phospholipase A2 (Lp-PLA2) in hepatocellular carcinoma, based on current research, to inform researchers, scientists, and drug development professionals. The potential for therapeutic intervention through Lp-PLA2 inhibition is explored based on its known functions and associations with cancer signaling pathways.

Introduction to Lp-PLA2 in Oncology

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is an enzyme belonging to the phospholipase A2 superfamily.[1] While extensively studied for its pro-inflammatory role in cardiovascular diseases, emerging evidence has highlighted its significant and context-dependent role in tumorigenesis.[1][2] In the landscape of cancer, Lp-PLA2 exhibits a functional dichotomy, acting as either a tumor promoter or a tumor suppressor depending on the specific cancer type and the tumor microenvironment.[3]

Its enzymatic activity involves the hydrolysis of phospholipids, leading to the production of lysophospholipids and free fatty acids.[4] These products can act as signaling molecules, influencing a variety of cellular processes critical to cancer development and progression, including inflammation, cell proliferation, apoptosis, angiogenesis, and metastasis.[4][5]

The Dual Role of Lp-PLA2 in Cancer Progression

The function of Lp-PLA2 in cancer is not uniform and appears to be highly dependent on the cellular and molecular context.[3]

Table 1: Context-Dependent Roles of Lp-PLA2 in Cancer

| Role | Associated Cancers (Examples) | Key Mechanisms |

| Tumor Promoter | Prostate Cancer, various others | - Induction of epithelial-mesenchymal transition (EMT)[1][2] - Resistance to ferroptosis (via GPX4)[3] - Promotion of angiogenesis (via VEGF)[1][2] - Activation of Notch and HIF1α pathways[1] |

| Tumor Suppressor | BRCA1-mutated Breast Cancer | - Suppression of the Wnt/β-catenin pathway[1][2] - Promotion of apoptosis[1][2] |

In the specific context of hepatocellular carcinoma , Lp-PLA2 has been implicated in the regulation of STAT3/STAT1 signaling pathways.[2] Furthermore, studies have focused on the role of different members of the phospholipase A2 (PLA2) family in HCC, suggesting their potential as therapeutic targets.[6][7] The eicosanoid pathway, initiated by PLA2 enzymes, is a key area of investigation for its role in the chronic inflammation that often precedes HCC.[6]

Key Signaling Pathways Involving Lp-PLA2 in Cancer

The multifaceted role of Lp-PLA2 in cancer is underpinned by its interaction with several critical signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Pro-Tumorigenic Signaling

When acting as a tumor promoter, Lp-PLA2 and its metabolic products can activate pathways that drive cancer progression.

Anti-Tumorigenic Signaling

Conversely, in specific contexts, Lp-PLA2 can inhibit signaling pathways that are known to drive cancer growth.

Experimental Protocols for Investigating Lp-PLA2 Inhibitors in HCC

While specific protocols for "this compound" are unavailable, the following outlines a standard experimental workflow for evaluating a novel Lp-PLA2 inhibitor in the context of hepatocellular carcinoma.

In Vitro Characterization

-

Enzyme Inhibition Assay:

-

Objective: To determine the potency and selectivity of the inhibitor against Lp-PLA2.

-

Method: A fluorescence-based or colorimetric assay using recombinant human Lp-PLA2 and a suitable substrate (e.g., a PAF-like substrate). The inhibitor is added at various concentrations to determine the IC50 value.

-

-

Cell Viability/Cytotoxicity Assays:

-

Objective: To assess the effect of the inhibitor on the proliferation and survival of HCC cell lines (e.g., HepG2, Huh7).

-

Method: HCC cells are treated with a dose range of the inhibitor for 24, 48, and 72 hours. Cell viability is measured using assays such as MTT, MTS, or a real-time cell analysis system.

-

-

Western Blot Analysis:

-

Objective: To investigate the inhibitor's effect on the signaling pathways modulated by Lp-PLA2.

-

Method: HCC cells are treated with the inhibitor. Cell lysates are then subjected to SDS-PAGE and immunoblotting using antibodies against key proteins in pathways like STAT3/STAT1 (e.g., p-STAT3, STAT3, p-STAT1, STAT1) and markers of apoptosis (e.g., cleaved caspase-3, PARP).

-

-

Cell Migration and Invasion Assays:

-

Objective: To determine if the inhibitor can reduce the metastatic potential of HCC cells.

-

Method: Transwell assays (with or without Matrigel coating for invasion) are used. HCC cells are seeded in the upper chamber with the inhibitor, and migration/invasion towards a chemoattractant in the lower chamber is quantified.

-

In Vivo Evaluation

-

Xenograft Mouse Model:

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Method: Immunocompromised mice are subcutaneously injected with HCC cells. Once tumors are established, mice are randomized into vehicle control and inhibitor treatment groups. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised for histological and molecular analysis.

-

Experimental Workflow Diagram

Conclusion and Future Directions

Lp-PLA2 presents a compelling, albeit complex, target in the context of hepatocellular carcinoma. Its dual role necessitates a thorough understanding of the specific molecular context of the tumor to predict the outcome of inhibition. The involvement of Lp-PLA2 in key signaling pathways, such as STAT3/STAT1 in HCC, suggests that its targeted inhibition could be a viable therapeutic strategy.[2]

Future research should focus on:

-

Elucidating the precise mechanisms that determine the pro- vs. anti-tumorigenic role of Lp-PLA2 in different subtypes of HCC.

-

Developing and characterizing potent and selective Lp-PLA2 inhibitors.

-

Conducting preclinical in vivo studies using relevant orthotopic or genetically engineered models of HCC to validate the therapeutic potential of these inhibitors.

-

Identifying biomarkers that could predict which HCC patients are most likely to respond to Lp-PLA2-targeted therapies.

While the specific compound "this compound" remains to be characterized in the literature, the foundational research into the role of Lp-PLA2 in cancer provides a strong rationale for pursuing this enzyme as a novel therapeutic target in the fight against hepatocellular carcinoma.

References

- 1. Lp‑PLA2 in the cancer landscape: From molecular mechanisms to therapeutic potential (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phospholipase A2 Drives Tumorigenesis and Cancer Aggressiveness through Its Interaction with Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 7. The role of phospholipase A2 in the development of Hepatocellular carcinoma [syyxzz.com]

Lp-PLA2-IN-3 supplier and purchasing information

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the potent and orally bioavailable lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-3. This guide details purchasing information, key quantitative data, experimental methodologies, and relevant biological pathways.

Supplier and Purchasing Information

This compound is available from various chemical suppliers catering to the research and development community. Researchers can procure this compound from vendors such as MedChemExpress, DC Chemicals, GlpBio, and TargetMol.[1][2][3][4] Pricing and availability may vary between suppliers, and it is advisable to request quotes for desired quantities. For instance, Fisher Scientific lists the 100mg quantity from Medchem Express.[5] Some suppliers also provide related compounds and compound libraries for broader screening purposes.[2][6]

Quantitative Data Summary

A compilation of the available quantitative data for this compound is presented in the table below for easy reference and comparison. This data is crucial for experimental design and execution.

| Property | Value | Source |

| CAS Number | 2196245-16-4 | [3][4] |

| Molecular Formula | C20H13ClF3N3O3S | [1] |

| Molecular Weight | 467.85 g/mol | [1] |

| IC50 (rhLp-PLA2) | 14 nM | [1][2][4][7] |

| Purity | 99.94% | [8] |

| Solubility | DMSO: ≥ 250 mg/mL (534.36 mM) | [7] |

| Storage (Powder) | -20°C for 2 years | [1] |

| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | [2][7][8] |

Experimental Protocols

The following sections detail key experimental protocols relevant to the characterization and use of this compound.

In Vitro Lp-PLA2 Inhibition Assay

The inhibitory activity of this compound against recombinant human Lp-PLA2 (rhLp-PLA2) is a critical measure of its potency. A widely used method for determining the IC50 value is the PAF Acetylhydrolase Assay.

Principle: This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a substrate, 2-thio-PAF, which releases a product that can be detected colorimetrically.

Protocol:

-

Prepare a solution of recombinant human Lp-PLA2 in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.2).

-

Add 10 µL of plasma or a purified enzyme solution to a 96-well plate.

-

To inhibit the reaction of free thiols in the sample, add 5 µL of 1 mmol/L EGTA and 10 µL of 2 mmol/L 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) and incubate for 30 minutes at room temperature.[9]

-

Prepare serial dilutions of this compound in DMSO and add them to the wells. Include a DMSO-only control.

-

Initiate the enzymatic reaction by adding 200 µL of a substrate solution containing 200 µmol/L 2-thio-PAF.[9]

-

Measure the absorbance at 414 nm at regular intervals (e.g., every minute) to monitor the reaction kinetics.[9]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Studies in Rats

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent.

Protocol:

-

Intravenous (IV) Administration:

-

Administer this compound intravenously to rats at a dose of 1 mg/kg.[2]

-

Collect blood samples at various time points post-administration.

-

Analyze plasma concentrations of the compound using a suitable analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and half-life (t1/2) can then be calculated. For this compound, reported values are CL: 3.1 mL/min/kg, Vss: 0.3 L/kg, and t1/2: 4 hours.[2]

-

-

Oral (PO) Administration:

-

Administer this compound orally to rats at a dose of 3 mg/kg.[2]

-

Collect blood samples at various time points post-administration.

-

Analyze plasma concentrations of the compound.

-

Determine pharmacokinetic parameters including maximum concentration (Cmax), area under the curve (AUC0-24h), half-life (t1/2), and oral bioavailability (F). For this compound, reported values are Cmax: 0.27 µg/mL, AUC0-24h: 3.4 µg·h/mL, t1/2: 7.7 hours, and F: 35.5%.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental workflow related to Lp-PLA2 and its inhibition.

Caption: Lp-PLA2 signaling pathway in atherosclerosis.

Caption: Experimental workflow for characterizing this compound.

References

- 1. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]

- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revolutionhealth.org [revolutionhealth.org]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

Safety Data Sheet for Lp-PLA2-IN-3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and biological context of Lp-PLA2-IN-3, a potent and orally bioavailable inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2196245-16-4 | [1] |

| Molecular Formula | C₂₀H₁₃ClF₃N₃O₃S | [1] |

| Molecular Weight | 467.85 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: ≥ 250 mg/mL (534.36 mM) | [3][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Vapor Pressure | Not available |

Toxicological Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Researchers should handle this compound with appropriate caution, adhering to all laboratory safety protocols.

| Hazard Classification | Category | GHS Statement | Source |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |

| LD50 (Oral) | Not available |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

-

Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Avoid inhalation of dust or contact with skin and eyes.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

Storage:

-

Store at -20°C for long-term storage (up to 3 years in powder form).[2]

-

Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2][3][4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[1]

-

Avoid release to the environment.[1]

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2), with an IC50 of 14 nM for recombinant human Lp-PLA2.[3][4] Lp-PLA2 is a key enzyme in the inflammatory processes associated with atherosclerosis.[5][6][7] It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[5][8][9] These products contribute to the recruitment of immune cells, endothelial dysfunction, and the formation of unstable atherosclerotic plaques.[5][10][11]

The following diagram illustrates the role of Lp-PLA2 in the atherosclerosis signaling pathway.

Caption: The role of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.

Experimental Protocols

The following is a general experimental protocol for an in vitro enzyme inhibition assay using this compound. This should be adapted based on specific experimental needs and laboratory conditions.

Objective: To determine the inhibitory effect of this compound on Lp-PLA2 enzyme activity.

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

This compound

-

Substrate for Lp-PLA2 (e.g., a fluorescently labeled phospholipid)

-

Assay buffer (optimized for Lp-PLA2 activity)

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. A typical starting concentration might be 10 mM.

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations for testing.

-

Prepare a working solution of the Lp-PLA2 enzyme in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the desired volume of each inhibitor dilution to the appropriate wells.

-

Include control wells:

-

Negative control: Assay buffer with DMSO (no inhibitor).

-

Positive control: A known inhibitor of Lp-PLA2 (if available).

-

Blank: Assay buffer only (no enzyme or inhibitor).

-

-

Add the Lp-PLA2 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in the plate reader.

-

Measure the fluorescence signal at regular intervals for a specified duration (e.g., 30-60 minutes). The rate of increase in fluorescence corresponds to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the activity in the inhibitor-treated wells to the activity in the negative control wells (100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The following diagram outlines the general workflow for this in vitro inhibition assay.

Caption: General workflow for an in vitro enzyme inhibition assay of this compound.

References

- 1. This compound|2196245-16-4|MSDS [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 7. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. lp-pla2.de [lp-pla2.de]

- 10. mayo.edu [mayo.edu]

- 11. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lp-PLA2-IN-3 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of Lp-PLA2-IN-3, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2][3]. Adherence to this protocol is crucial for ensuring the stability, and activity of the compound, leading to accurate and reproducible experimental results.

Introduction

This compound is a small molecule inhibitor with an IC50 of 14 nM for recombinant human Lp-PLA2[1][2]. Due to its hydrophobic nature, it is readily soluble in dimethyl sulfoxide (DMSO). Proper preparation of a concentrated stock solution in DMSO is the first critical step for its use in various in vitro and in vivo experimental settings. This document outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a homogenous and stable stock solution.

Data Summary

All essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 2196245-16-4 | [1][2] |

| Molecular Formula | C₂₀H₁₃ClF₃N₃O₃S | [1][2] |

| Molecular Weight | 467.85 g/mol | [1][2] |

| Solubility in DMSO | ≥ 250 mg/mL (approx. 534.36 mM) | [1][2] |

| Storage (Solid Form) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber or light-protected microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE at all times to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure

-

Compound Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and weighing accuracy.

-

Mass Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.68 mg of this compound in 1 mL of DMSO. Use the following formula to calculate the required mass for your desired volume:

-

Mass (mg) = 10 (mM) * Desired Volume (mL) * 0.46785 (mg/µmol)

-

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube containing the compound. It is recommended to use newly opened DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound[2].

-

Dissolution: Tightly cap the tube and vortex the mixture for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be formed.

-

Aiding Solubilization (If Necessary): If the compound does not dissolve readily, you may gently warm the tube to 37°C or place it in an ultrasonic water bath for 5-10 minutes to facilitate dissolution[1]. Visually inspect the solution to ensure no particulates remain.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, clearly labeled, light-protected tubes[1][2].

-

Final Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[2]. When needed, thaw a single aliquot and dilute it to the final working concentration with the appropriate cell culture medium or experimental buffer. Note that the final concentration of DMSO in aqueous solutions should typically be kept low (e.g., <0.5%) to avoid solvent-induced cellular toxicity.

Stock Solution Dilution Table

The following table provides the required volume of DMSO to prepare common stock concentrations from a specified mass of this compound.

| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |

| 1 mg | 2.137 mL | 0.427 mL | 0.214 mL |

| 5 mg | 10.687 mL | 2.137 mL | 1.069 mL |

| 10 mg | 21.374 mL | 4.275 mL | 2.137 mL |

Visualized Workflow and Signaling Pathway

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the sequential workflow for preparing the this compound stock solution.

References

Application Notes and Protocols for Lp-PLA2-IN-3 in Sprague-Dawley Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Lp-PLA2-IN-3, a potent and orally bioavailable inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), in studies involving Sprague-Dawley rats. The provided data and methodologies are intended to guide researchers in designing and executing in vivo experiments.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases. It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFAs).[1] Inhibition of Lp-PLA2 is a promising therapeutic strategy to mitigate vascular inflammation and plaque progression.[2][3] this compound is a specific inhibitor of Lp-PLA2 with an IC50 of 14 nM for recombinant human Lp-PLA2.[4]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in male Sprague-Dawley rats (180-220 g).

Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose [4]

| Administration Route | Dosage (mg/kg) | Cmax (μg/mL) | AUC0-24h (μg·h/mL) | T1/2 (hours) | Bioavailability (F) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |

| Oral (p.o.) | 3 | 0.27 | 3.4 | 7.7 | 35.5% | - | - |

| Intravenous (i.v.) | 1 | - | - | 4 | - | 3.1 | 0.3 |

Note: The data presented is for reference only and has not been independently confirmed. Researchers should perform their own pharmacokinetic studies to verify these parameters under their specific experimental conditions.

For context, studies with another Lp-PLA2 inhibitor, darapladib, in a Sprague-Dawley rat model of atherosclerosis have utilized different dosing regimens for efficacy studies.

Table 2: Example Dosing Regimen for an Lp-PLA2 Inhibitor (Darapladib) in an Efficacy Study [5]

| Compound | Animal Model | Dosage (mg/kg/day) | Duration |

| Darapladib | Atherosclerosis in Sprague-Dawley rats | 25 (low-dose) and 50 (high-dose) | 2 weeks |

Experimental Protocols

Protocol 1: Preparation of this compound for Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn oil

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Preparation of Oral Administration Vehicle 1 (Aqueous-based): [4]

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300.

-

Mix thoroughly by vortexing.

-

Add 50 μL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 μL of saline to reach the final volume of 1 mL.

-

Mix thoroughly to ensure a clear solution. This protocol yields a solution of ≥ 2.08 mg/mL.

Preparation of Oral Administration Vehicle 2 (Oil-based): [4]

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.

-

Mix thoroughly by vortexing. Sonication may be used to aid dissolution. This protocol is not recommended for studies with a continuous dosing period exceeding half a month.

Preparation for Intravenous Administration:

-

For intravenous administration, a common practice is to dissolve the compound in a vehicle that is safe for injection, such as a mixture of DMSO, PEG300, and saline. The exact ratios should be optimized to ensure solubility and minimize toxicity. A typical starting point could be a formulation similar to the aqueous-based oral vehicle, with adjustments to the component ratios to ensure isotonicity and biocompatibility. It is crucial to filter the final solution through a 0.22 µm sterile filter before injection.

Protocol 2: Administration of this compound to Sprague-Dawley Rats

Animals:

-

Male Sprague-Dawley rats (180-220 g)[4]

Oral Administration (Gavage):

-

Accurately weigh each rat to determine the correct volume of the dosing solution to administer.

-

Use a proper size oral gavage needle.

-

Gently restrain the rat and administer the calculated volume of the this compound solution directly into the stomach.

-

For pharmacokinetic studies, a single dose of 3 mg/kg is suggested.[4]

-

For efficacy studies, a daily dosing regimen may be required. Based on studies with similar compounds, a starting point could be a once-daily administration for a period of several weeks, with the dose adjusted based on pilot studies.

Intravenous Administration (Tail Vein Injection):

-

Accurately weigh each rat to determine the correct volume of the sterile dosing solution to administer.

-

Place the rat in a restraining device that allows for safe access to the tail.

-

Warm the tail with a heat lamp or warm water to dilate the veins.

-

Disinfect the injection site with an appropriate antiseptic.

-

Using a sterile syringe with a fine-gauge needle (e.g., 27-30G), slowly inject the calculated volume of the this compound solution into one of the lateral tail veins.

-

For pharmacokinetic studies, a single dose of 1 mg/kg is suggested.[4]

-

Monitor the animal for any adverse reactions during and after the injection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Lp-PLA2 and a general workflow for an in vivo study using an Lp-PLA2 inhibitor.

Caption: Signaling pathway of Lp-PLA2 and its inhibition.

Caption: General experimental workflow for in vivo studies.

References

- 1. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Analysis of Lp-PLA2-IN-X in Animal Models

Disclaimer: The specific compound "Lp-PLA2-IN-3" was not found in publicly available literature. Therefore, this document provides a generalized application note and protocol for a hypothetical Lp-PLA2 inhibitor, referred to as Lp-PLA2-IN-X , for illustrative purposes. The experimental details and data are representative of typical preclinical pharmacokinetic studies for small molecule inhibitors.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade within atherosclerotic plaques. It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to plaque progression and instability.[2][3] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for mitigating the risk of cardiovascular events.

This document outlines the procedures for evaluating the pharmacokinetic (PK) profile of Lp-PLA2-IN-X, a novel small molecule inhibitor of Lp-PLA2, in common preclinical animal models. These protocols are designed for researchers, scientists, and drug development professionals to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Presentation: Pharmacokinetic Parameters of Lp-PLA2-IN-X

The following tables summarize the hypothetical single-dose pharmacokinetic parameters of Lp-PLA2-IN-X in Sprague-Dawley rats and Cynomolgus monkeys following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Lp-PLA2-IN-X in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 150 | 450 ± 95 |

| Tmax (h) | 0.08 | 2.0 ± 0.5 |

| AUC(0-t) (ng·h/mL) | 1200 ± 210 | 3500 ± 650 |

| AUC(0-inf) (ng·h/mL) | 1250 ± 230 | 3650 ± 700 |

| t½ (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |

| Cl (L/h/kg) | 0.8 ± 0.15 | - |

| Vdss (L/kg) | 3.5 ± 0.6 | - |

| F (%) | - | 29.2 |

Data are presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t½: Terminal half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Table 2: Pharmacokinetic Parameters of Lp-PLA2-IN-X in Cynomolgus Monkeys

| Parameter | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | 550 ± 110 | 280 ± 60 |

| Tmax (h) | 0.1 | 4.0 ± 1.0 |

| AUC(0-t) (ng·h/mL) | 980 ± 180 | 4200 ± 890 |

| AUC(0-inf) (ng·h/mL) | 1020 ± 200 | 4400 ± 950 |

| t½ (h) | 8.2 ± 1.5 | 9.5 ± 2.0 |

| Cl (L/h/kg) | 0.5 ± 0.09 | - |

| Vdss (L/kg) | 4.1 ± 0.7 | - |

| F (%) | - | 43.1 |

Data are presented as mean ± standard deviation (SD).

Experimental Protocols

Animal Models

-

Species: Male Sprague-Dawley rats (200-250 g) and male Cynomolgus monkeys (3-5 kg).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum, except for an overnight fast before oral administration.[4]

-

Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

Formulation and Dosing Administration

-

Intravenous (IV) Formulation: Lp-PLA2-IN-X is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL for rats and 0.5 mg/mL for monkeys. The solution is filtered through a 0.22 µm syringe filter before administration.

-

Oral (PO) Formulation: Lp-PLA2-IN-X is suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL for rats and 1 mg/mL for monkeys. The suspension is prepared fresh on the day of dosing.

-

IV Administration:

-

Rats: A single bolus dose is administered via the lateral tail vein.[4]

-

Monkeys: A single dose is administered via a catheter implanted in the cephalic or saphenous vein, followed by a flush with sterile saline.

-

-

PO Administration: A single dose is administered by oral gavage using a suitable gavage needle.[5][6]

Blood Sample Collection

-

Collection Schedule (Rats):

-

Collection Schedule (Monkeys):

-

IV: Pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

-

PO: Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Approximately 1 mL of blood is collected from a peripheral vein at each time point into K2EDTA-containing tubes.

-

-

Sample Processing: Blood samples are centrifuged at 4°C and 2000 x g for 10 minutes to separate plasma.[9] The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

-

Objective: To quantify the concentration of Lp-PLA2-IN-X in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Lp-PLA2-IN-X).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Lp-PLA2-IN-X and the internal standard are optimized.

-

-

Data Analysis: Plasma concentrations are determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).[9]

Visualizations

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Lp-PLA2 inhibition signaling pathway.

References

- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]

- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downstate.edu [downstate.edu]

- 7. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lp-PLA2-IN-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases.[1][2][3][4][5] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[3] These molecules contribute to the development and progression of atherosclerotic plaques.[3][4] Lp-PLA2-IN-3 is a potent and orally bioavailable inhibitor of human Lp-PLA2, offering a valuable tool for studying the roles of this enzyme in various cellular processes.[6][7][8][9][10] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on inflammatory signaling pathways.

Data Presentation

Physicochemical Properties and Pharmacokinetics of this compound

| Property | Value | Reference |

| CAS Number | 2196245-16-4 | [6][7][9] |

| Molecular Formula | C20H13ClF3N3O3S | [7][8][10] |

| Molecular Weight | 467.85 g/mol | [7][8][10] |

| IC50 (rhLp-PLA2) | 14 nM | [6][7][8][9][10] |

| Solubility | ≥ 250 mg/mL in DMSO | [6][8][9] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [8][10] |

| Pharmacokinetics (in male Sprague-Dawley rats) | [8][10] | |

| Cmax (3 mg/kg, p.o.) | 0.27 µg/mL | [8][10] |

| AUC0-24h (3 mg/kg, p.o.) | 3.4 µg·h/mL | [8][10] |

| t1/2 (3 mg/kg, p.o.) | 7.7 hours | [8][10] |

| Oral Bioavailability (F) | 35.5% | [8][10] |

Signaling Pathway

The following diagram illustrates the established signaling pathway of Lp-PLA2 and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on its high solubility in DMSO (≥ 250 mg/mL), a stock solution of 10 mM can be readily prepared.[6][8][9] To prepare a 10 mM stock solution, dissolve 4.68 mg of this compound (MW: 467.85 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid in solubilization.[6][9]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8][10]

Protocol 2: In vitro Inhibition of Lp-PLA2 Activity

Objective: To determine the inhibitory effect of this compound on Lp-PLA2 activity in a cell-free assay.

Materials:

-

Recombinant human Lp-PLA2 (rhLp-PLA2)

-

Lp-PLA2 substrate (e.g., 2-thio-PAF)

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., Tris-HCl, pH 7.2)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer. A suggested starting range is from 1 nM to 1 µM, based on the known IC50 of 14 nM.[6][7][8][9][10]

-

In a 96-well plate, add the diluted this compound, rhLp-PLA2, and DTNB.

-